

## A Side-by-Side Comparison of ZMYND19 and ZMYND8 Functions

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### Introduction

Zinc finger MYND-type containing 19 (ZMYND19) and Zinc finger MYND-type containing 8 (ZMYND8) are both members of the MYND domain-containing protein family, characterized by a conserved cysteine-histidine rich zinc finger motif. While sharing this structural feature, emerging research indicates that they participate in distinct cellular processes. ZMYND8 is a well-documented chromatin reader involved in transcriptional regulation and the DNA damage response, with a complex and sometimes contradictory role in cancer.[1][2] In contrast, ZMYND19, also known as MIZIP, has been identified as an interactor of membrane receptors and the cytoskeleton, and more recently as a negative regulator of the mTORC1 signaling pathway.[1][2] This guide provides a comprehensive side-by-side comparison of their known functions, supported by available experimental data and methodologies, to aid researchers in discerning their unique roles in cellular biology and disease.

### **Data Presentation: A Comparative Overview**



| Feature                  | ZMYND19 (MIZIP)                                                                                                               | ZMYND8 (RACK7,<br>PRKCBP1)                                                                                                                        |
|--------------------------|-------------------------------------------------------------------------------------------------------------------------------|---------------------------------------------------------------------------------------------------------------------------------------------------|
| Primary Function         | Negative regulator of mTORC1 signaling; interacts with melanin-concentrating hormone receptor 1 (MCHR1) and tubulin.[2][3][4] | Transcriptional co-repressor and co-activator; chromatin reader involved in DNA damage response.[1][2][5]                                         |
| Key Domains              | MYND-type zinc finger.[4][6]                                                                                                  | PHD, Bromodomain, PWWP,<br>MYND-type zinc finger.[7][8]                                                                                           |
| Cellular Localization    | Cytoplasm, relocates to plasma membrane upon MCHR1 interaction; lysosomal membrane.[1][2]                                     | Primarily nucleus.[9]                                                                                                                             |
| Key Protein Interactions | MKLN1, Raptor, RagA/C, MCHR1, alpha- and beta-tubulin.[2][3][10]                                                              | NuRD complex (CHD4,<br>HDAC1/2, GATAD2A), P-TEFb<br>complex (CDK9, Cyclin T1),<br>KDM5 family, EZH2, BRD4.[5]<br>[7][9]                           |
| Signaling Pathways       | mTORC1 signaling.[2]                                                                                                          | DNA damage response (homologous recombination), transcriptional regulation, HIF- 1 signaling.[5][7]                                               |
| Role in Cancer           | Implicated in hepatocellular carcinoma progression.[6][11]                                                                    | Dual role as a tumor<br>suppressor and pro-oncogenic<br>factor in various cancers<br>including breast, prostate, and<br>colorectal cancer.[1][12] |

# Functional Comparison Role in Cellular Signaling

ZMYND19 has been shown to be a negative regulator of the mTORC1 pathway, a central signaling node that controls cell growth, proliferation, and metabolism.[2][13] In association with



Muskelin 1 (MKLN1), ZMYND19 localizes to the lysosomal membrane where it inhibits mTORC1 activity.[2][14] This function is mediated through the interaction of the ZMYND19/MKLN1 complex with Raptor, a key component of mTORC1, and the RagA/C GTPases.[2] This interaction appears to block a late stage of mTORC1 activation.[2] Additionally, ZMYND19 interacts with the C-terminus of the melanin-concentrating hormone receptor 1 (MCHR1), suggesting a role in G-protein coupled receptor (GPCR) signaling.[3][10] Its interaction with tubulin via its MYND domain further suggests a potential role in linking receptor signaling to cytoskeletal dynamics.[1][4]

ZMYND8, on the other hand, is intricately involved in chromatin-based signaling, particularly in the DNA damage response (DDR) and transcriptional regulation. As a chromatin reader, ZMYND8 recognizes specific post-translational modifications on histone tails, including H3K4me1 and H3K14ac, through its PHD and bromodomains.[7][8] This allows it to be recruited to sites of DNA damage and to specific gene promoters. In the context of the DDR, ZMYND8 recruits the Nucleosome Remodeling and Deacetylase (NuRD) complex to damaged chromatin to facilitate transcriptional repression and promote DNA repair via homologous recombination.[8]

### **Transcriptional Regulation**

ZMYND19's direct role in transcriptional regulation is not well established. Its known functions are primarily linked to cytoplasmic and membrane-associated signaling events.

In contrast, ZMYND8 is a versatile transcriptional regulator with both co-repressor and co-activator functions.[5] As a co-repressor, ZMYND8 interacts with the NuRD complex and histone demethylases like KDM5A to suppress gene expression.[9] Conversely, it can act as a transcriptional co-activator by associating with the positive transcription elongation factor b (P-TEFb) complex, which promotes transcriptional elongation.[5] This dual functionality allows ZMYND8 to fine-tune gene expression in response to various cellular signals.

#### **Role in Disease**

ZMYND19 has been implicated in hepatocellular carcinoma, where its overexpression is associated with tumor progression.[6][11] Its involvement in mTORC1 regulation and MCHR1 signaling, both of which are linked to cancer and metabolic disorders, suggests that ZMYND19 may be a potential therapeutic target in these contexts.[6]



ZMYND8 has a more complex and context-dependent role in cancer. It has been reported to act as a tumor suppressor in some cancers by inhibiting cell proliferation and invasion.[12] However, in other contexts, it can promote tumorigenesis and is associated with poor prognosis.[1] This dual role is likely dependent on the specific cellular context and the interacting protein partners of ZMYND8.

### **Experimental Protocols**

### Co-Immunoprecipitation to Identify ZMYND19 Interacting Proteins

This protocol is based on methodologies used to identify the interaction between ZMYND19, MKLN1, and components of the mTORC1 complex.[2]

- Cell Culture and Lysis: Human cell lines (e.g., HEK293T) are transiently transfected with expression vectors for tagged proteins (e.g., FLAG-ZMYND19, Myc-Raptor). After 24-48 hours, cells are harvested and lysed in a buffer containing non-ionic detergents (e.g., 1% Triton X-100 or NP-40), protease inhibitors, and phosphatase inhibitors to preserve protein complexes.
- Immunoprecipitation: The cell lysate is pre-cleared with protein A/G agarose beads. The supernatant is then incubated with an antibody specific to the tagged protein of interest (e.g., anti-FLAG antibody) overnight at 4°C with gentle rotation.
- Complex Capture: Protein A/G agarose beads are added to the lysate-antibody mixture and incubated for 1-2 hours to capture the antibody-protein complexes.
- Washing: The beads are washed multiple times with lysis buffer to remove non-specific binding proteins.
- Elution and Analysis: The protein complexes are eluted from the beads by boiling in SDS-PAGE sample buffer. The eluted proteins are then separated by SDS-PAGE, transferred to a PVDF membrane, and subjected to Western blotting using antibodies against the suspected interacting partners (e.g., anti-Myc antibody).



## **Chromatin Immunoprecipitation (ChIP) for ZMYND8 Target Gene Identification**

This protocol is based on methods used to identify ZMYND8's genomic binding sites.[9]

- Cell Cross-linking: Cells (e.g., prostate cancer cell line DU145) are treated with formaldehyde to cross-link proteins to DNA.
- Chromatin Preparation: The cross-linked cells are lysed, and the nuclei are isolated. The
  chromatin is then sheared into smaller fragments (typically 200-1000 bp) using sonication or
  enzymatic digestion.
- Immunoprecipitation: The sheared chromatin is incubated with an antibody specific for ZMYND8 overnight at 4°C.
- Complex Capture: Protein A/G magnetic beads are added to capture the antibody-chromatin complexes.
- Washing: The beads are washed extensively to remove non-specifically bound chromatin.
- Elution and Reverse Cross-linking: The chromatin is eluted from the beads, and the cross-links are reversed by heating in the presence of a high salt concentration.
- DNA Purification: The DNA is purified to remove proteins and other contaminants.
- Analysis: The purified DNA can be analyzed by quantitative PCR (qPCR) to assess the
  enrichment of specific target gene promoters or by high-throughput sequencing (ChIP-Seq)
  to identify genome-wide binding sites of ZMYND8.

### **Cell Invasion Assay**

This protocol, often referred to as a Boyden chamber assay, is used to assess the invasive potential of cancer cells, a process in which both ZMYND19 and ZMYND8 have been implicated in different contexts.[12][15]

• Chamber Preparation: Transwell inserts with a porous membrane (e.g., 8 µm pores) are coated with a basement membrane matrix, such as Matrigel, to mimic the extracellular



matrix.

- Cell Seeding: Cancer cells are serum-starved and then seeded into the upper chamber of the Transwell insert in a serum-free medium.
- Chemoattractant: The lower chamber is filled with a medium containing a chemoattractant, such as fetal bovine serum, to stimulate cell invasion.
- Incubation: The plate is incubated for a period that allows for cell invasion (e.g., 24-48 hours).
- Removal of Non-invasive Cells: The non-invasive cells on the upper surface of the membrane are removed with a cotton swab.
- Staining and Quantification: The invasive cells on the lower surface of the membrane are fixed and stained (e.g., with crystal violet). The number of invaded cells is then quantified by microscopy.

### **Mandatory Visualization**





inhibits interaction
ZMYND19 in mTORC1 Regulation

Click to download full resolution via product page

Caption: ZMYND19 and MKLN1 negatively regulate mTORC1 at the lysosome.





ZMYND8 in the DNA Damage Response

Click to download full resolution via product page

Caption: ZMYND8's role in the DNA damage response pathway.

### Conclusion



ZMYND19 and ZMYND8, despite sharing the MYND domain, exhibit distinct functional profiles. ZMYND8 is a key player in the nuclear processes of transcriptional regulation and DNA damage repair, acting as a versatile chromatin reader and adaptor protein. Its role in cancer is multifaceted and warrants further investigation to delineate its context-dependent functions. ZMYND19, in contrast, appears to operate primarily in the cytoplasm and at cellular membranes, regulating crucial signaling pathways like mTORC1 and potentially linking GPCR signaling to the cytoskeleton. The current understanding of ZMYND19's functions is less comprehensive than that of ZMYND8, highlighting a need for further research to fully elucidate its roles in health and disease. This comparative guide provides a framework for researchers to navigate the distinct functionalities of these two intriguing proteins and to design future studies aimed at unraveling their specific contributions to cellular homeostasis and pathology.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Gene ZMYND19 [maayanlab.cloud]
- 2. The CTLH Ubiquitin Ligase Substrates ZMYND19 and MKLN1 Negatively Regulate mTORC1 at the Lysosomal Membrane PMC [pmc.ncbi.nlm.nih.gov]
- 3. genecards.org [genecards.org]
- 4. WikiGenes ZMYND19 zinc finger, MYND-type containing 19 [wikigenes.org]
- 5. Positive regulation of transcription by human ZMYND8 through its association with P-TEFb complex - PMC [pmc.ncbi.nlm.nih.gov]
- 6. wikicrow.ai [wikicrow.ai]
- 7. ZMYND8 preferentially binds phosphorylated EZH2 to promote a PRC2-dependent to independent function switch in hypoxia-inducible factor—activated cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Screen identifies bromodomain protein ZMYND8 in chromatin recognition of transcriptionassociated DNA damage that promotes homologous recombination - PMC [pmc.ncbi.nlm.nih.gov]







- 9. ZMYND8 reads the dual histone mark H3K4me1-H3K14ac to antagonize the expression of metastasis-linked genes PMC [pmc.ncbi.nlm.nih.gov]
- 10. ZMYND19 zinc finger MYND-type containing 19 [Homo sapiens (human)] Gene NCBI [ncbi.nlm.nih.gov]
- 11. ZMYND19: Gene Detail Cancer Knowledgebase (CKB) [ckb.genomenon.com]
- 12. mdpi.com [mdpi.com]
- 13. The CTLH ubiquitin ligase substrates ZMYND19 and MKLN1 negatively regulate mTORC1 at the lysosomal membrane PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The CTLH ubiquitin ligase substrates ZMYND19 and MKLN1 negatively regulate mTORC1 at the lysosomal membrane. | Broad Institute [broadinstitute.org]
- 15. Boyden chamber migration and invasion assays. [bio-protocol.org]
- To cite this document: BenchChem. [A Side-by-Side Comparison of ZMYND19 and ZMYND8
   Functions]. BenchChem, [2025]. [Online PDF]. Available at:
   [https://www.benchchem.com/product/b15564386#side-by-side-comparison-of-zmynd19-and-zmynd8-functions]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com